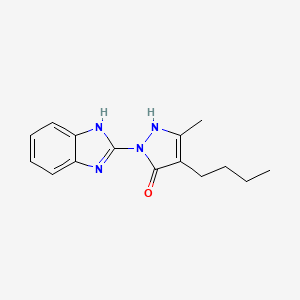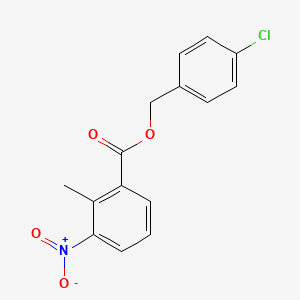
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields.
作用機序
The mechanism of action of 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but studies have suggested that it may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease. Additionally, studies have shown that 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine may induce apoptosis in cancer cells through the activation of caspase-3, a key enzyme involved in the process of programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several biochemical and physiological effects, including the ability to reduce pain in animal models, induce apoptosis in cancer cells, and potentially act as a dopamine receptor agonist. However, more research is needed to fully understand the effects of 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine on the human body.
実験室実験の利点と制限
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high yield and purity when synthesized using the established method. However, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine also has limitations, including its potential toxicity and the need for further research to fully understand its effects on the human body.
将来の方向性
There are several future directions for the study of 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, including its potential use as a dopamine receptor agonist for the treatment of Parkinson's disease, its anti-cancer properties, and its potential use as an analgesic. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine on the human body and to determine its potential for use in clinical settings.
Conclusion
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential use in various fields, including medicinal chemistry, neuroscience, and pharmacology. While more research is needed to fully understand its effects on the human body, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has shown promise in several areas and could lead to the development of new drugs and treatments in the future.
合成法
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(2-pyridinyl)piperazine. This method has been reported in various journals and is considered a reliable way to produce 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in high yield and purity.
科学的研究の応用
1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential use in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been found to have anti-cancer properties, with studies showing its ability to induce apoptosis in cancer cells. In neuroscience, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential use as a dopamine receptor agonist, which could lead to the development of new drugs for the treatment of Parkinson's disease. In pharmacology, 1-(2-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been found to have analgesic properties, with studies showing its ability to reduce pain in animal models.
特性
IUPAC Name |
(2-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-13-14(5-4-6-15(13)21(23)24)17(22)20-11-9-19(10-12-20)16-7-2-3-8-18-16/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVGLGSYKMJWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-3-nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)



![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)

![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
